N-Propionylprocainamide

Description

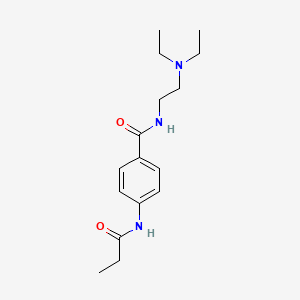

N-Propionylprocainamide (NPPA) is a major metabolite of the antiarrhythmic drug procainamide, formed via enzymatic propionylation of the parent compound. Structurally, it consists of a procainamide backbone modified by a propionyl group (-COCH2CH3) attached to the terminal amine (Fig. 1C) . With a molecular weight of 291.39 g/mol and high purity (≥99.0%), NPPA is widely utilized as an internal standard (IS) in ultra-high-performance liquid chromatography (UHPLC) methods due to its stability and distinct chromatographic behavior .

Properties

CAS No. |

101427-17-2 |

|---|---|

Molecular Formula |

C16H25N3O2 |

Molecular Weight |

291.39 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide |

InChI |

InChI=1S/C16H25N3O2/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20) |

InChI Key |

CTHPVGZIOICAFO-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC |

Synonyms |

N-propionylprocainamide NPPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Procainamide, N-Acetylprocainamide (NAPA), and N-Propionylprocainamide (NPPA)

The structural differences among these compounds lie in their substituents:

Table 1: Molecular Properties

| Compound | Molecular Weight (g/mol) | Key Functional Group | Primary Use |

|---|---|---|---|

| Procainamide | 271.79 | Free amine | Antiarrhythmic drug |

| N-Acetylprocainamide | 277.36 | Acetyl group | Metabolite/therapeutic |

| This compound | 291.39 | Propionyl group | Analytical internal standard |

Metabolic Pathways

Procainamide undergoes extensive hepatic metabolism, yielding metabolites such as NAPA (via acetylation) and NPPA (via propionylation). While NAPA retains antiarrhythmic activity, NPPA is pharmacologically inert but serves as a marker for metabolic studies .

Analytical and Chromatographic Behavior

Chromatographic Separation

NPPA, procainamide, and NAPA exhibit distinct retention times under optimized chromatographic conditions. For example:

- BetaBasic® Columns : Using 0.1% triethylamine (TEA) in acetonitrile (ACN)/H2O (pH 10.6), all three compounds are baseline-separated, with NPPA showing intermediate retention between procainamide and NAPA .

- StableBond Columns : With 20 mM KH2HPO4 (pH 3.5)/ACN (90:10), NPPA elutes later than NAPA due to its larger hydrophobic propionyl group .

Table 2: Chromatographic Conditions

Sensitivity in Analytical Methods

NPPA’s stability and minimal matrix interference make it superior to NAPA and procainamide as an IS in UHPLC. For instance, a UHPLC-DAD method using NPPA achieved a lower limit of quantification (LLOQ) of 10 ng/mL for procainamide and NAPA in plasma, with a run time of just 5 minutes .

Pharmacokinetic Comparison

- NPPA : Used as an IS due to its inert pharmacokinetic profile and lack of therapeutic activity .

- NAPA : Exhibits a longer half-life (~6–8 hours in humans) and antiarrhythmic efficacy, necessitating therapeutic drug monitoring .

- Procainamide : Shorter half-life (~2–4 hours) but higher risk of toxicity (e.g., lupus-like syndrome) .

Table 3: Pharmacokinetic Parameters

| Compound | Half-Life (Hours) | Volume of Distribution (L/kg) | Clinical Relevance |

|---|---|---|---|

| Procainamide | 2–4 | 1.5–2.5 | High toxicity risk |

| N-Acetylprocainamide | 6–8 | 1.1–1.5 | Therapeutic metabolite |

| This compound | N/A | N/A | Analytical internal standard |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.